2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid, is mainly used in compound synthesis . It is a Cereblon (CRBN) ligand based on Thalidomide and can be used to recruit CRBN protein .
Synthesis Analysis
The synthesis of this compound involves several steps of substitution, click reaction, and addition reaction . For instance, a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in a nitrogen atmosphere .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2O7/c18-10-5-4-8 (13 (21)16-10)17-14 (22)7-2-1-3-9 (12 (7)15 (17)23)24-6-11 (19)20/h1-3,8H,4-6H2, (H,19,20) (H,16,18,21) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is used as a raw material in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Physical and Chemical Properties Analysis
The compound has a molecular weight of 332.27 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Crystal Structure Analysis
In the field of crystallography, this compound has been analyzed for its structural properties. The study by Bhatti et al. (2011) investigated the crystal structure of a related adduct, providing insights into its molecular interactions and hydrogen bonding patterns (Bhatti et al., 2011).
Synthesis and Anti-inflammatory Evaluation
Research by Nikalje et al. (2015) focused on synthesizing novel derivatives of this compound for potential anti-inflammatory applications. Their study included in-vitro and in-vivo evaluations, along with molecular docking studies to understand the binding affinity towards human serum albumin (Nikalje et al., 2015).
Antimicrobial Activity
The compound's derivatives have been synthesized and tested for antimicrobial activities. A study by Bedair et al. (2006) reported promising results against various microbial strains, highlighting its potential in developing new antimicrobial agents (Bedair et al., 2006).
Fluorescent Detection Mechanism
Research by Yang et al. (2021) explored the fluorescent detection mechanism of a derivative of this compound, providing insights into its application in molecular sensing technologies (Yang et al., 2021).
Synthesis of EGFR Inhibitor
A study by Hao et al. (2019) reported on the development of a scalable synthesis process for an EGFR inhibitor, highlighting the compound's potential in the field of oncology (Hao et al., 2019).
Crystal Growth and Characterization
Sankari and Perumal (2014) conducted research on the growth and characterization of single crystals of a derivative, examining its optical and thermal properties, which can be vital for materials science applications (Sankari & Perumal, 2014).
Immunosuppressive Activity
The compound's derivatives were studied for their potential immunosuppressive activity by Barbieri et al. (2017), indicating its relevance in autoimmune disease treatments (Barbieri et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-12-5-4-11(14(21)16-12)17-7-10-8(6-13(19)20)2-1-3-9(10)15(17)22/h1-3,11H,4-7H2,(H,19,20)(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHVTSOYVXAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。